
N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as DMPCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide acts as a positive allosteric modulator of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein synthesis. By modulating the activity of the sigma-1 receptor, N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide may help to protect neurons from damage and improve their function.
Biochemical and Physiological Effects:
N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to increase the release of nerve growth factor, which promotes the growth and survival of neurons. N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has also been found to reduce the production of pro-inflammatory cytokines, which play a role in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in lab experiments is its ability to selectively modulate the activity of the sigma-1 receptor, without affecting other receptors or ion channels. However, one limitation is that N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One area of focus is its potential use in treating neurodegenerative disorders such as Parkinson's disease. Another area of interest is its anti-cancer properties, which could be further explored for potential cancer therapies. Additionally, the development of more soluble forms of N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide could improve its use in lab experiments and potential therapeutic applications.
In conclusion, N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide could lead to new therapeutic options for various diseases and disorders.
Synthesis Methods
The synthesis of N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the reaction of 4,5-dimethoxy-2-methylbenzylamine with propargyl bromide in the presence of sodium hydride, followed by reaction with piperidine-2-carboxylic acid chloride. The resulting product is then purified through column chromatography to obtain pure N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide.
Scientific Research Applications
N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. It has been found to have neuroprotective effects, as well as anti-inflammatory and anti-cancer properties. N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has also been studied for its potential use in treating Parkinson's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(4,5-dimethoxy-2-methylphenyl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-9-20-10-7-6-8-15(20)18(21)19-14-12-17(23-4)16(22-3)11-13(14)2/h1,11-12,15H,6-10H2,2-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNCTJDEIFKFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2CCCCN2CC#C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethoxy-2-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2738519.png)

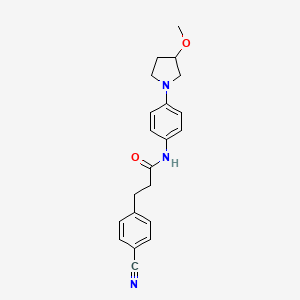
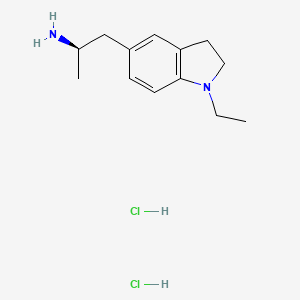
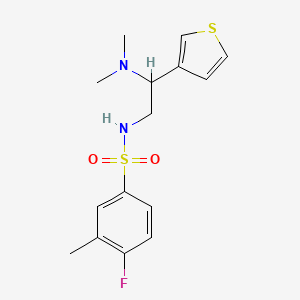


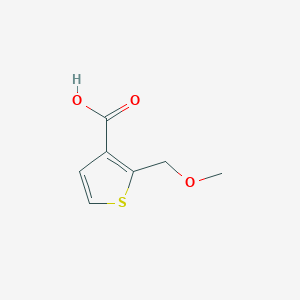
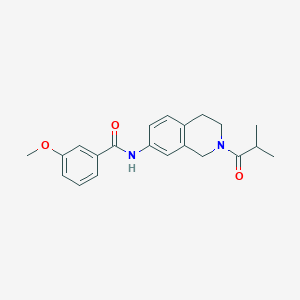
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2738534.png)
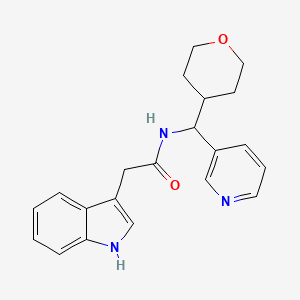
![2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B2738540.png)
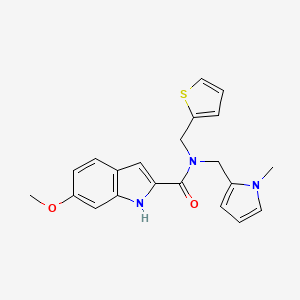
![4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid](/img/structure/B2738542.png)